molecular formula C7H13IO2 B2484824 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 98095-37-5

4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B2484824
CAS RN: 98095-37-5
M. Wt: 256.083
InChI Key: BABASTDSXZONTL-UHFFFAOYSA-N
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Description

"4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane" is a compound that may be of interest in various fields of chemistry due to its unique structure and potential reactivity. Its analysis can provide insights into its synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of closely related dioxolane compounds typically involves starting materials like dimethyl-L-tartrate and benzophenone to produce 1,4-diol derivatives, such as (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane (J. Irurre et al., 1992). This suggests that the synthesis of "4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane" could involve similar condensation reactions with appropriate iodine-containing precursors.

Molecular Structure Analysis

X-ray and IR structural studies on related compounds show preferred conformations and interactions, such as OH⋯Ph interactions, different from related compounds (J. Irurre et al., 1992). This implies that "4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane" would also exhibit specific structural characteristics conducive to its reactivity and stability.

Scientific Research Applications

Synthesis and Characterization

4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane and its derivatives have been utilized in the synthesis and characterization of novel compounds. For instance, a study explored the creation of chiral derivatives from 1,3-dioxolane, leading to compounds with potential antifungal and antibacterial activities. These compounds were meticulously characterized through various spectroscopic techniques, underscoring the chemical versatility of 1,3-dioxolane derivatives (Begum et al., 2019).

Chiroptical Studies

In another intriguing application, the cryptochirality of 1,3-dioxolane connected to pyrene moieties was studied. The research demonstrated how the chiroptical properties of such compounds could be manipulated and analyzed, providing valuable insights into the molecular structure and behavior of these compounds in various states (Amako et al., 2015).

Structural Analysis

Detailed structural analysis of 1,3-dioxolane derivatives has been conducted to understand their conformation and interactions. For example, a study reported the synthesis of a hexaphenyl derivative of 1,3-dioxolane and analyzed its structure through X-ray and IR studies, revealing unique conformational features and interactions (Irurre et al., 2010).

Molecular Mechanics and Force Field Calculations

1,3-dioxolane and its methyl-substituted derivatives have also been subjects in the field of computational chemistry, where their conformations, pseudorotations, and steric energies were studied using molecular mechanics and the MM2 force field. Such studies are crucial for understanding the molecular behavior and designing new compounds with desired properties (Duin et al., 2010).

Synthetic Chemistry and Synthons

The compound has been instrumental in synthetic chemistry, serving as a synthon for creating α,γ-diketoacid derivatives. The versatility of the dioxolane moiety allows for easy transformations, unveiling a range of derivative compounds with potential applications (Banville et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound like “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” would depend on its specific properties. For example, (2-Iodoethyl)benzene is classified as a warning under the GHS classification and has hazard statements H315-H319-H335 .

Future Directions

The future directions for research into organoiodine compounds like “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” could involve exploring their potential applications in various fields, such as the design of new materials .

properties

IUPAC Name

4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABASTDSXZONTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

CAS RN

98095-37-5
Record name 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triphenylphosphine (172 mmol, 45 g) and imidazole (172 mmol, 12 g) were dissolved in THF/acetonitrile (3:1, 300 ml). The mixture was cooled under an ice bath, and iodine (172 mmol, 44 g) was added in four portions with vigorous stirring over 20 minutes. The resulting slurry was warmed to 20° C. and then cooled to 0° C. (±)-2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol (156 mmol, 25 g) was added dropwise to the reaction mixture over 15 minutes. The mixture was stirred at room temperature overnight. The mixture was concentrated, diluted with 5% sodium bicarbonate solution and extracted with hexane. The combined organic layer was dried with MgSO4 and concentrated. Silica gel chromatography gave 4-(2-iodo-ethyl)-2,2-dimethyl-[1,3]dioxolane as a clear oil; 1H NMR (400 MHz, CDCl3): δ 4.18–4.12 (m, 1H), 4.06 (dd, 1H, J1=8.0 Hz, J2=6.1 Hz), 3.55 (dd, 1H, J1=8.0 Hz, J2=6.5 Hz), 3.28–3.17 (m, 2 H), 2.11–1.98 (m, 2H), 1.38 (s, 3H), 1.33 (s, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
THF acetonitrile
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

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